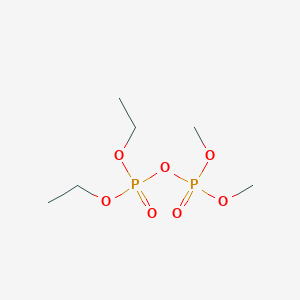
diethoxyphosphoryl dimethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
diethoxyphosphoryl dimethyl phosphate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both dimethyl and diethyl groups attached to a pyrophosphate backbone, making it a versatile molecule in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
diethoxyphosphoryl dimethyl phosphate can be synthesized through the reaction of dimethyl phosphate and diethyl phosphate under controlled conditions. The reaction typically involves the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the pyrophosphate linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
In an industrial setting, the production of dimethyl diethyl pyrophosphate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
diethoxyphosphoryl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert it into lower oxidation state phosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions where the dimethyl or diethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.
Applications De Recherche Scientifique
diethoxyphosphoryl dimethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed phosphorylation reactions.
Medicine: Research is ongoing to explore its potential as a prodrug for delivering active phosphate groups in therapeutic applications.
Industry: It is used in the production of flame retardants and plasticizers due to its ability to form stable phosphorus-containing polymers.
Mécanisme D'action
The mechanism by which dimethyl diethyl pyrophosphate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The pyrophosphate group can mimic the natural phosphate groups in biological systems, allowing it to participate in phosphorylation and dephosphorylation reactions. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: Another organophosphorus compound with similar reactivity but different substituents.
Dimethyl phosphate: A simpler compound with only dimethyl groups attached to the phosphate backbone.
Pyrophosphate: The parent compound without any organic substituents.
Uniqueness
diethoxyphosphoryl dimethyl phosphate is unique due to the presence of both dimethyl and diethyl groups, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical reactions and applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
1474-74-4 |
|---|---|
Formule moléculaire |
C6H16O7P2 |
Poids moléculaire |
262.13 g/mol |
Nom IUPAC |
diethoxyphosphoryl dimethyl phosphate |
InChI |
InChI=1S/C6H16O7P2/c1-5-11-15(8,12-6-2)13-14(7,9-3)10-4/h5-6H2,1-4H3 |
Clé InChI |
BEZLAYYFGVADSA-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OP(=O)(OC)OC |
SMILES canonique |
CCOP(=O)(OCC)OP(=O)(OC)OC |
Key on ui other cas no. |
1474-74-4 |
Synonymes |
Diphosphoric acid P1,P1-diethyl-P2,P2-dimethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















